molecular formula C12H15N3O B6280716 4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 903895-77-2

4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B6280716
CAS No.: 903895-77-2
M. Wt: 217.3
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Description

4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring structure, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can modify the substituents on the pyrazolone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the pyrazolone ring.

Scientific Research Applications

4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Some derivatives exhibit pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It is used in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-2-pyrazoline-5-one:

    5-amino-3-methyl-1-phenylpyrazole: This compound shares the pyrazolone core structure and is used in various chemical reactions and applications.

Uniqueness

4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to the specific combination of substituents on the pyrazolone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

903895-77-2

Molecular Formula

C12H15N3O

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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